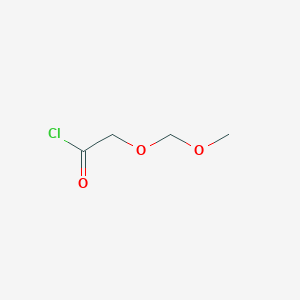

2-(Methoxymethoxy)acetyl chloride

Description

Contextualizing Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. fiveable.me This substitution dramatically increases the reactivity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org The presence of the electronegative chlorine and oxygen atoms withdraws electron density from the carbonyl carbon, enhancing its electrophilicity. chemistrystudent.com

This heightened reactivity makes acyl chlorides exceptionally versatile intermediates in organic synthesis. fiveable.me They readily react with a wide range of nucleophiles to form various carboxylic acid derivatives, such as esters (from alcohols), amides (from amines), and anhydrides (from carboxylates). wikipedia.orgfiveable.me This reactivity allows for the efficient conversion of carboxylic acids into more complex functional groups, a cornerstone of synthetic organic chemistry. fiveable.me

The synthesis of acyl chlorides themselves is typically achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgchemistrystudent.com These reactions must often be carried out under anhydrous conditions due to the high reactivity of acyl chlorides with water. chemistrystudent.com

Strategic Importance of the 2-(Methoxymethoxy)acetyl Moiety in Complex Molecular Construction

The strategic importance of the 2-(methoxymethoxy)acetyl moiety lies in the presence of the methoxymethyl (MOM) ether. The MOM group is a widely used protecting group for alcohols in organic synthesis. adichemistry.comchemistrytalk.org Protecting groups are essential tools that temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. chemistrytalk.org An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield when its protective function is no longer needed. chemistrytalk.orguchicago.edu

The MOM group fulfills these criteria effectively. It is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org The MOM ether is stable to a wide range of non-acidic reagents, including many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com However, it is sensitive to acidic conditions and can be readily cleaved by treatment with acids, such as dilute hydrochloric acid. adichemistry.comwikipedia.org

In the context of 2-(methoxymethoxy)acetyl chloride, the MOM group protects a hydroxyl functionality at the alpha position to the carbonyl group. This allows the acyl chloride to undergo various nucleophilic acyl substitution reactions without interference from the hydroxyl group. Subsequently, the MOM group can be removed to unveil the free hydroxyl group, enabling further synthetic transformations. This two-step process of reaction at the acyl chloride followed by deprotection of the alcohol is a powerful strategy in the synthesis of complex, multifunctional molecules.

Overview of the Compound's Academic Relevance and Research Trajectories

The academic relevance of this compound stems from its utility as a building block in the synthesis of complex natural products and medicinally important compounds. Research involving this reagent often focuses on its application in multi-step syntheses where precise control over reactivity is paramount.

Current research trajectories continue to explore the utility of this compound and related reagents in developing efficient and stereoselective synthetic routes. The demand for novel pharmaceuticals and agrochemicals drives the need for innovative synthetic methodologies, and acyl chlorides, in general, remain a key area of investigation. giiresearch.com The global market for related compounds like acetyl chloride and chloroacetyl chloride is projected to see continued growth, indicating the sustained importance of this class of reagents in the chemical industry. giiresearch.comaporesearch.com The development of more sustainable and efficient methods for the production and use of acyl chlorides is also an active area of research. giiresearch.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application |

| This compound | 50918-09-7 | C4H7ClO3 | Building block in complex synthesis |

| Methoxyacetyl chloride | 38870-89-2 | C3H5ClO2 | Intermediate for pharmaceuticals and dyes chemicalbook.com |

| Acetyl chloride | 75-36-5 | C2H3ClO | Acetylating agent wikipedia.org |

| 2-(2-Methoxyphenyl)acetyl chloride | 40926-73-6 | C9H9ClO3 | Intermediate for esters and amides ontosight.ainih.gov |

Properties

IUPAC Name |

2-(methoxymethoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-7-3-8-2-4(5)6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDPDYYUFNKWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Methoxymethoxy Acetyl Chloride

Established Preparative Routes via Carboxylic Acid Halogenation

The most common and well-established methods for synthesizing 2-(methoxymethoxy)acetyl chloride involve the direct conversion of 2-(methoxymethoxy)acetic acid using standard halogenating agents. libretexts.org These reagents effectively replace the hydroxyl group of the carboxylic acid with a chloride atom.

Utilization of Thionyl Chloride and Analogous Reagents

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction between 2-(methoxymethoxy)acetic acid and thionyl chloride proceeds to form this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be readily removed from the reaction mixture. masterorganicchemistry.com

A typical laboratory procedure involves treating 2-(methoxymethoxy)acetic acid with an excess of thionyl chloride, often at room temperature or with gentle heating. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. orgsyn.org The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. libretexts.org

Table 1: Synthesis of this compound using Thionyl Chloride

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2-(Methoxymethoxy)acetic acid | Thionyl chloride | None (neat) | Room Temperature | 2 hours | 92.5% |

Application of Oxalyl Chloride and Derivatives

Oxalyl chloride, (COCl)₂, is another effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.orgchemicalbook.com It is often preferred for its milder reaction conditions and the formation of volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). chemicalbook.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or benzene (B151609), and often with a catalytic amount of DMF. organic-chemistry.orgreddit.com

The mechanism of this reaction involves the formation of a reactive Vilsmeier-type intermediate from the interaction of oxalyl chloride and DMF, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. organic-chemistry.org

Emerging Synthetic Strategies and Reagent Development

While traditional methods remain prevalent, research into new synthetic strategies aims to develop more environmentally friendly and efficient processes. These emerging methods often focus on avoiding the use of corrosive reagents and simplifying purification procedures. Some modern approaches that could be adapted for the synthesis of this compound include the use of solid-supported reagents or flow chemistry techniques, which can offer improved safety and scalability.

Optimization of Reaction Conditions and Yield for Laboratory Scale Synthesis

For laboratory-scale synthesis, optimizing reaction conditions is critical to maximize the yield and purity of this compound. Key factors to consider include:

Reagent Stoichiometry: Using a slight excess of the chlorinating agent, such as thionyl chloride or oxalyl chloride, ensures complete conversion of the starting carboxylic acid.

Temperature Control: The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exotherm and prevent side reactions.

Solvent Choice: Anhydrous, non-protic solvents are essential to prevent hydrolysis of the acyl chloride product. Dichloromethane and benzene are common choices. rsc.org

Reaction Time: Monitoring the reaction by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy can help determine the optimal reaction time. reddit.com

Work-up Procedure: Careful removal of excess reagent and byproducts is crucial. This is often achieved by evaporation under reduced pressure, sometimes with the azeotropic removal of traces of reagent with an inert solvent like toluene (B28343). orgsyn.org

Following these optimization strategies can consistently lead to high yields of the desired product.

Purification Techniques Relevant to Research Synthesis

The primary method for purifying this compound on a research scale is distillation under reduced pressure. researchgate.net This technique is effective for separating the relatively volatile acyl chloride from less volatile impurities.

Prior to distillation, a common work-up procedure involves dissolving the crude product in an inert solvent and washing with a mild aqueous base (like saturated sodium bicarbonate solution) to neutralize any remaining acidic impurities, followed by washing with brine and drying over an anhydrous drying agent like sodium sulfate (B86663). rsc.org However, given the reactivity of acyl chlorides, any aqueous work-up must be performed quickly and at low temperatures to minimize hydrolysis. researchgate.net For sensitive substrates, direct distillation of the crude product after removal of the excess chlorinating agent and solvent is often the preferred method. orgsyn.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methoxymethoxy Acetyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for 2-(methoxymethoxy)acetyl chloride is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This two-step mechanism involves an initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product. libretexts.orglibretexts.org The high reactivity of acyl chlorides like this compound often allows these reactions to proceed efficiently without the need for a catalyst. youtube.com

Reactivity with Oxygen-Centered Nucleophiles: Kinetics and Thermodynamics

Reactions of this compound with oxygen-centered nucleophiles, such as water and alcohols, lead to the formation of carboxylic acids and esters, respectively. libretexts.org The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.orgyoutube.com

The general mechanism proceeds via a nucleophilic addition-elimination pathway. youtube.com For instance, in the reaction with an alcohol (alcoholysis), the oxygen atom of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the expulsion of the chloride ion and deprotonation of the oxonium ion to yield the corresponding ester. libretexts.org The kinetics of these reactions are typically fast, often occurring violently, especially with water. youtube.com

Reactivity with Nitrogen-Centered Nucleophiles: Amide Formation Pathways

This compound readily reacts with ammonia (B1221849), primary amines, and secondary amines to form amides. libretexts.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. chemguide.co.uk

The reaction proceeds in two main stages:

Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate where the nitrogen atom bears a positive charge and the carbonyl oxygen has a negative charge. chemguide.co.uk

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion. A second molecule of the amine then acts as a base, deprotonating the nitrogen to yield the final amide product and an ammonium (B1175870) salt. libretexts.orglibretexts.org

For example, the reaction with ammonia produces 2-(methoxymethoxy)acetamide and ammonium chloride. libretexts.org With a primary amine like methylamine, the product is an N-substituted amide, such as N-methyl-2-(methoxymethoxy)acetamide. libretexts.org These reactions are typically vigorous and produce a mixture of the amide and the amine hydrochloride salt. libretexts.org

Reactivity with Carbon-Centered Nucleophiles: Ketone and Aldehyde Synthesis

The reaction of this compound with carbon-centered nucleophiles, such as organometallic reagents, provides a route to ketones. For instance, reaction with Grignard reagents or organolithium compounds can lead to the formation of ketones. rsc.orglibretexts.org However, the high reactivity of acyl chlorides can sometimes lead to a secondary reaction where the initially formed ketone is attacked by another equivalent of the organometallic reagent, yielding a tertiary alcohol. To control this, less reactive organometallic reagents like organocuprates (Gilman reagents) are often employed, which typically react only once to afford the ketone.

The synthesis of aldehydes from acyl chlorides requires the use of a mild reducing agent that can selectively reduce the acyl chloride to an aldehyde without further reduction to a primary alcohol. Common reagents for this transformation include lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). libretexts.org

Electrophilic Characteristics and Lewis Acid Catalysis in Reactivity

The carbonyl carbon in this compound is highly electrophilic. This is due to the inductive electron-withdrawing effects of the adjacent chlorine and oxygen atoms, which create a significant partial positive charge on the carbon atom. libretexts.orglibretexts.org This inherent electrophilicity is the driving force for its reactions with a wide range of nucleophiles.

Lewis acids can be employed to further enhance the electrophilicity of the carbonyl carbon. wikipedia.org A Lewis acid can coordinate to the carbonyl oxygen, increasing the polarization of the C=O bond and making the carbonyl carbon even more susceptible to nucleophilic attack. wikipedia.orgnih.gov This catalytic approach is particularly useful in reactions like Friedel-Crafts acylation, where the acyl chloride is reacted with an aromatic ring. libretexts.org The Lewis acid, such as aluminum chloride (AlCl₃), activates the acyl chloride, facilitating the electrophilic aromatic substitution reaction. wikipedia.org

Influence of the Remote Methoxymethoxy Group on Acyl Reactivity and Selectivity

The methoxymethoxy (MOM) group at the α-position of the acyl chloride can exert a significant influence on the reactivity and selectivity of its reactions. The oxygen atoms in the MOM group can potentially act as internal Lewis bases, leading to chelation with metal ions or interaction with other Lewis acidic centers. This can influence the stereochemical outcome of reactions.

For instance, in aldol (B89426) reactions of related α-alkoxy ketones, the presence of a chelating group can lead to the formation of specific diastereomers through a rigid, chelated transition state. researchgate.net While direct studies on the stereochemical implications for this compound were not found in the provided search results, it is plausible that the MOM group can play a similar role in directing the approach of nucleophiles, particularly in reactions involving metal enolates or other organometallic reagents.

The electron-withdrawing inductive effect of the α-oxygen atom in the methoxymethoxy group can also enhance the electrophilicity of the carbonyl carbon, potentially increasing the reactivity of the acyl chloride compared to a simple alkyl acetyl chloride.

Stereochemical Implications in Reactions Involving this compound

When this compound reacts with a chiral nucleophile or in the presence of a chiral catalyst, the formation of diastereomeric or enantiomeric products is possible. The stereochemical outcome of such reactions can be influenced by the existing stereochemistry of the reactants and the geometry of the transition state.

In nucleophilic addition to a carbonyl group, the nucleophile can attack from either face of the trigonal planar carbonyl. libretexts.org If the substrate or nucleophile is chiral, or if a chiral auxiliary or catalyst is used, one of these attack trajectories may be favored, leading to a stereoselective transformation.

The presence of the α-methoxymethoxy group can play a crucial role in stereodifferentiation. As mentioned previously, chelation control involving the oxygen atoms of the MOM group and a metal center can create a more rigid and ordered transition state, thereby enhancing facial selectivity. For example, the reactions of α-methoxymethoxy ketones with lithium enolates have been shown to proceed with high diastereofacial selectivity due to chelation. researchgate.net It is reasonable to infer that similar stereochemical control could be exerted in reactions involving this compound under appropriate conditions.

Interactive Data Table: Reactivity of Acyl Chlorides

| Reactant | Nucleophile | Product Type | General Reactivity |

| This compound | Water | Carboxylic Acid | High youtube.com |

| This compound | Alcohol | Ester | High libretexts.orgyoutube.com |

| This compound | Ammonia | Amide | High libretexts.orglibretexts.org |

| This compound | Primary Amine | N-Substituted Amide | High libretexts.orgchemguide.co.uk |

| This compound | Organocuprate | Ketone | Moderate to High |

| This compound | LiAlH(O-t-Bu)₃ | Aldehyde | Moderate to High libretexts.org |

| This compound | Aromatic Ring (with Lewis Acid) | Aryl Ketone | Moderate to High libretexts.orgwikipedia.org |

Strategic Applications of 2 Methoxymethoxy Acetyl Chloride in Advanced Organic Synthesis

Formation of Complex Esters and Lactones in Natural Product Synthesis

The ester functional group is a cornerstone of many biologically active natural products. 2-(Methoxymethoxy)acetyl chloride serves as a potent reagent for the esterification of alcohols. This reaction proceeds via a nucleophilic acyl substitution, where the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a 2-(methoxymethoxy)acetate ester and hydrochloric acid.

This transformation is particularly useful in the synthesis of complex molecules where a protected C2-hydroxyacetyl moiety is required. By installing the 2-(methoxymethoxy)acetyl group, chemists can carry out further transformations on the molecule before revealing the hydroxyl group at a later, strategic stage through cleavage of the methoxymethyl (MOM) ether. In the context of natural product synthesis, this approach allows for the construction of intricate architectures containing ester or macrolactone functionalities. nih.gov While direct acylation is common, intramolecular esterification of a precursor containing both a carboxylic acid and a hydroxyl group is a primary method for forming lactones, which are cyclic esters prevalent in many natural products. nih.gov

Table 1: Representative Esterification using this compound

| Substrate (Alcohol) | Product (Ester) | Conditions |

|---|---|---|

| Primary Alcohol (R-CH₂OH) | R-CH₂-O-CO-CH₂-O-CH₂-OCH₃ | Base (e.g., Pyridine (B92270), Et₃N), CH₂Cl₂ |

| Secondary Alcohol (R₂CHOH) | R₂CH-O-CO-CH₂-O-CH₂-OCH₃ | Base (e.g., Pyridine, Et₃N), CH₂Cl₂ |

| Phenol (Ar-OH) | Ar-O-CO-CH₂-O-CH₂-OCH₃ | Base (e.g., Pyridine, Et₃N), CH₂Cl₂ |

Synthesis of Substituted Amides and Related Heterocycles

The reaction between this compound and primary or secondary amines is a robust and efficient method for the synthesis of N-substituted 2-(methoxymethoxy)acetamides. libretexts.org This reaction follows a nucleophilic addition-elimination mechanism, similar to ester formation, and is typically carried out in the presence of a base to neutralize the HCl byproduct. libretexts.org The resulting amides are often stable, crystalline compounds.

These amides are not only valuable final products but also serve as crucial intermediates for the construction of more complex nitrogen-containing heterocycles. For example, the related methoxyacetyl chloride is utilized in the synthesis of N-(2-methoxyacetyl)-benzamides and β-lactams. chemicalbook.com The amide bond can be a precursor to various cyclic structures through intramolecular cyclization reactions, providing a pathway to diverse heterocyclic frameworks that are of significant interest in medicinal chemistry. The synthesis of amides from acyl chlorides is a foundational method, often preferred for its high yields and reliability. hud.ac.ukrsc.org

Table 2: Representative Amide Formation with this compound

| Substrate (Amine) | Product (Amide) | Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | R-NH-CO-CH₂-O-CH₂-OCH₃ | Base (e.g., Et₃N), CH₂Cl₂, 0 °C to rt |

| Secondary Amine (R₂NH) | R₂N-CO-CH₂-O-CH₂-OCH₃ | Base (e.g., Et₃N), CH₂Cl₂, 0 °C to rt |

| Aniline (Ar-NH₂) | Ar-NH-CO-CH₂-O-CH₂-OCH₃ | Base (e.g., Et₃N), CH₂Cl₂, 0 °C to rt |

Preparation of Ketone and Aldehyde Precursors through Acylation

This compound is an effective acylating agent for the synthesis of various ketone and aldehyde precursors.

Ketone Synthesis: Two principal methods allow for the synthesis of ketones from this acyl chloride.

Friedel-Crafts Acylation: Aromatic compounds can be acylated with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aryl 2-(methoxymethoxy)methyl ketones. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction attaches the 2-(methoxymethoxy)acetyl group to the aromatic ring. sigmaaldrich.comkhanacademy.org The reaction is widely used for producing aromatic ketones and has been optimized with various catalysts and conditions. researchgate.netorgsyn.orgchemijournal.com

Reaction with Organometallic Reagents: A more selective method involves the reaction with organocuprates (Gilman reagents, R₂CuLi). chemistrysteps.comyoutube.comchemistrysteps.com These less reactive organometallic compounds react with acyl chlorides to afford ketones in good yields, crucially stopping at the ketone stage without further addition to the carbonyl. chemistrysteps.comchemistrysteps.comyoutube.com This selectivity is a key advantage over more reactive Grignard or organolithium reagents, which typically lead to tertiary alcohols. chemistrysteps.com

Aldehyde Synthesis: The conversion of acyl chlorides to aldehydes requires a controlled reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the acyl chloride all the way to a primary alcohol. chemistrysteps.com Therefore, a sterically hindered and less reactive hydride source is necessary. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is an ideal reagent for this transformation. chemistrysteps.comyoutube.com It selectively reduces the acyl chloride to the corresponding 2-(methoxymethoxy)acetaldehyde, allowing for the isolation of the aldehyde product. chemistrysteps.com Another classic method is the Rosenmund reduction, which uses catalytic palladium on barium sulfate (B86663) poisoned with a sulfur compound to achieve the same selective reduction. wikipedia.orgaskfilo.com

Table 3: Synthesis of Carbonyl Precursors

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Friedel-Crafts Acylation | Arene, AlCl₃ | Aryl Ketone |

| Organocuprate Reaction | R₂CuLi | Ketone |

| Selective Reduction | LiAl(OtBu)₃H or H₂/Pd-BaSO₄ | Aldehyde |

Integration into Multi-Step Total Syntheses of Bioactive Molecules

In the strategic planning of a total synthesis of a complex bioactive molecule, the introduction of small, functionalized building blocks is a critical consideration. nih.gov this compound is a valuable C2-synthon that introduces a 2-(methoxymethoxy)acetyl fragment. This fragment is a synthetic equivalent of a hydroxyacetyl unit, a structural motif found in numerous natural products. researchgate.netnih.gov

The key advantage of using this reagent lies in its protecting group. The methoxymethyl (MOM) ether masks the hydroxyl group, rendering it inert to a wide range of reaction conditions that might be required for subsequent steps in a synthesis, such as oxidations, reductions, or reactions involving strong bases or nucleophiles. adichemistry.comthieme-connect.de At a late stage in the synthesis, the MOM group can be selectively removed under acidic conditions to unmask the hydroxyl functionality, which can then be used for final-stage elaborations or may be part of the target molecule's final structure. adichemistry.commasterorganicchemistry.com This strategy of carrying a "latent" functional group through a synthetic sequence is a powerful tool that can significantly simplify the synthesis of complex targets like polyketides, macrolides, and other classes of bioactive compounds. nih.govmdpi.comresearchgate.net

Utilization in Protecting Group Strategies and Derivatives

The methoxymethyl (MOM) group is a widely used protecting group for alcohols in organic synthesis due to its ease of installation and removal. adichemistry.commasterorganicchemistry.comyoutube.com It is stable to a broad range of non-acidic reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com Typically, the MOM group is introduced as an ether using chloromethyl methyl ether (MOMCl). adichemistry.commasterorganicchemistry.com

This compound offers an alternative strategy. It allows for the protection of an alcohol or amine function via acylation, forming an ester or amide, respectively. In this context, the reagent serves a dual purpose: it protects the initial functional group while simultaneously introducing a MOM-protected hydroxyl group. This latent hydroxyl can be revealed later in the synthetic sequence by cleaving the MOM ether, typically with a mild acid catalyst. adichemistry.comthieme-connect.de This approach is particularly advantageous when the introduction of a protected C2-hydroxyacetyl unit is desired in a single, efficient step.

Table 4: Protecting Group Strategy using this compound

| Step | Substrate | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| Protection | R-OH | This compound, Base | R-O-CO-CH₂-O-CH₂-OCH₃ | Protects alcohol and introduces a latent hydroxyl group. |

| Deprotection | R-O-CO-CH₂-O-CH₂-OCH₃ | Mild Acid (e.g., HCl in MeOH) | R-O-CO-CH₂-OH | Reveals the hydroxyl group for further reaction. |

Role in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry, enabling the construction of complex molecules with greater efficiency and selectivity. This compound contributes to this area by serving as a versatile and bifunctional building block. Its reactivity as an acyl chloride allows it to participate in a wide array of fundamental bond-forming reactions, including esterifications, amidations, and Friedel-Crafts acylations. organic-chemistry.orgontosight.ai

The strategic value of this reagent lies in the combination of this reactivity with the presence of the MOM-protected hydroxyl group. Synthetic chemists can devise new multi-step sequences that leverage this dual functionality. For instance, methodologies can be developed where the reagent is first used in an acylation reaction, followed by several other transformations on the resulting intermediate, and culminating in the deprotection of the MOM ether to reveal a new reactive site. This approach can lead to more convergent and step-economical syntheses compared to routes requiring separate protection and deprotection steps for a hydroxyl group. The use of acyl chlorides as precursors to other functional groups is a cornerstone of many synthetic strategies. chemicalbook.comgoogle.com

Applications in Polymer Chemistry and Monomer Functionalization Research

While primarily a tool for small-molecule synthesis, the reactivity of this compound also lends itself to applications in materials science, specifically in polymer chemistry and the functionalization of monomers. The reagent can be used to modify monomers that contain nucleophilic functional groups, such as hydroxyl or amine moieties.

Through a straightforward acylation reaction, the 2-(methoxymethoxy)acetyl group can be appended to a monomer. Subsequent polymerization of this functionalized monomer would yield a polymer with pendant side chains containing the methoxymethoxy group. The presence of these groups can influence the physical properties of the polymer, such as solubility and thermal characteristics. Furthermore, the MOM ether within the polymer side chains represents a latent functional handle. Post-polymerization modification can be achieved by treating the polymer with acid to cleave the MOM ethers, generating free hydroxyl groups along the polymer backbone. These hydroxylated polymers could have applications as hydrophilic materials, biocompatible coatings, or as scaffolds for further functionalization, such as grafting other molecules or cross-linking the polymer chains. A related compound, methoxyacetyl chloride, has been noted for its utility in the post-synthetic modification of metal-organic frameworks, highlighting the role of such reagents in advanced materials synthesis. chemicalbook.com

Potential as a Component in Chiral Auxiliary Systems

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a chemical reaction. wikipedia.org These compounds are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed, yielding an enantiomerically enriched product. wikipedia.orgnih.gov Well-known examples include the Evans oxazolidinones and pseudoephedrine-based systems, which have been successfully employed in numerous syntheses of complex molecules. nih.govacs.org The strategic use of this compound lies in its potential to serve as a versatile acylating agent for these chiral auxiliaries, introducing a protected α-hydroxyacetyl unit that can undergo highly diastereoselective reactions.

The general strategy involves the acylation of a chiral auxiliary with this compound. williams.edusantiago-lab.com For instance, an Evans oxazolidinone, derived from a chiral amino alcohol, can be N-acylated to form an N-(2-(methoxymethoxy)acetyl)oxazolidinone. williams.edusantiago-lab.com Similarly, pseudoephedrine can be readily acylated at its secondary amine to form the corresponding tertiary amide. acs.orgnih.gov This initial step attaches the methoxymethoxy (MOM)-protected two-carbon unit to the chiral scaffold.

Once the adduct is formed, the α-protons of the acetyl group become acidic. Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a metal enolate. acs.orgwilliams.edu The key to the stereocontrol lies in the formation of a rigid, chelated enolate structure. In the case of the Evans auxiliary, the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. santiago-lab.com This locks the conformation of the N-acyl group. The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at C4) effectively shields one face of the planar enolate. wikipedia.org Consequently, an incoming electrophile, such as an alkyl halide, will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in high excess. williams.eduuwo.ca A similar principle of chelation-controlled facial bias governs the stereoselective alkylations of pseudoephedrine amides. acs.org

The presence of the α-methoxymethoxy group is significant. The oxygen atom can potentially participate in chelation with the metal cation of the enolate, further influencing the rigidity and conformation of the transition state. This can enhance the facial bias and lead to even higher diastereoselectivities compared to simple alkyl groups. Following the diastereoselective reaction, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide for Evans auxiliaries or acidic hydrolysis for pseudoephedrine amides, to release the enantiomerically enriched α-substituted, α-hydroxyacetic acid derivative (after deprotection of the MOM group). acs.orgwilliams.edu

The following tables provide representative data for the diastereoselective alkylation of common chiral auxiliaries. While direct experimental data for the 2-(methoxymethoxy)acetyl derivatives are not presented, the high selectivities achieved with structurally similar substrates underscore the potential of this strategy.

| Chiral Auxiliary | Acyl Group | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl iodide | 98:2 | williams.edu |

| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | uwo.ca |

| (R)-4-Phenyl-2-oxazolidinone | Acetyl | Iodomethane | 95:5 | researchgate.net |

| Chiral Auxiliary | Acyl Group | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (1R,2R)-Pseudoephedrine | Propionyl | Benzyl bromide | >99:1 | acs.org |

| (1S,2S)-Pseudoephedrine | Propionyl | Iodomethane | 98:2 | acs.org |

| (1S,2S)-Pseudoephenamine | Propionyl | Allyl bromide | >95:5 | nih.gov |

The high diastereomeric ratios typically observed in these systems suggest that coupling this compound with established chiral auxiliaries is a highly promising strategy for the asymmetric synthesis of α-hydroxy carboxylic acid derivatives. rsc.org This approach allows for the introduction of a functionalized two-carbon building block with excellent stereocontrol, which is a valuable transformation in the synthesis of natural products and pharmaceuticals.

Catalysis and Reaction Environment Optimization for Transformations Involving 2 Methoxymethoxy Acetyl Chloride

Investigation of Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of acyl chlorides in electrophilic substitution reactions, such as Friedel-Crafts acylation, is often dependent on the presence of a catalyst to activate the substrate. Lewis acids are commonly employed for this purpose, facilitating the formation of a highly electrophilic acylium ion. In the context of reactions analogous to those involving 2-(methoxymethoxy)acetyl chloride, a variety of catalytic systems have been investigated to enhance both reactivity and selectivity.

Commonly used Lewis acid catalysts in Friedel-Crafts acylation include aluminum chloride (AlCl₃) and stannic chloride (SnCl₄). orgsyn.org For instance, in the acylation of benzene (B151609) with ethanoyl chloride, aluminum chloride is a widely used catalyst. chemguide.co.uk The choice of catalyst can significantly influence the reaction outcome. For example, in the acylation of thiophene (B33073), stannic chloride is preferred over aluminum chloride as the latter can induce polymerization of the thiophene ring. orgsyn.org

Solid acid catalysts have emerged as a more environmentally friendly alternative to traditional Lewis acids. These heterogeneous catalysts, such as M(IV) phosphotungstates and 12-tungstophosphoric acid supported on metal oxides (e.g., ZrO₂, TiO₂, SnO₂), have been successfully used in the acylation of aromatic compounds like anisole (B1667542) and veratrole with acetyl chloride. chemijournal.com The use of solid acid catalysts simplifies the work-up procedure as they can be easily separated from the reaction mixture by filtration and can often be regenerated and reused with minimal loss of activity. chemijournal.com

In some instances, acylation reactions can be promoted by the presence of a base. For example, the esterification of alcohols with acetyl chloride is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These bases act as catalysts and also neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. wikipedia.org

The selection of an appropriate catalytic system is therefore a crucial step in designing a synthetic route that employs this compound, with the choice depending on the substrate, desired product, and process considerations such as ease of separation and catalyst reusability.

Table 1: Comparison of Catalytic Systems in Acylation Reactions

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, SnCl₄, FeCl₃, BF₃ | High reactivity | Often required in stoichiometric amounts, can be corrosive and generate hazardous waste |

| Solid Acids | M(IV) Phosphotungstates, Supported 12-Tungstophosphoric Acid | Environmentally benign, easily separable, reusable | May exhibit lower activity compared to traditional Lewis acids |

| Bases | Pyridine, Triethylamine, DMAP | Catalyze the reaction and neutralize acidic byproducts | Can be difficult to remove from the reaction mixture |

Effects of Solvent Polarity and Coordination on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. In transformations involving this compound, the polarity and coordinating ability of the solvent are key factors to consider.

Acylation reactions are often carried out in non-polar, aprotic solvents to avoid reaction with the solvent itself. Common solvents for Friedel-Crafts acylation include dichloromethane (B109758), dichloroethane, and benzene. orgsyn.orggoogle.com These solvents are capable of dissolving the reactants and the catalyst complex without participating in the reaction. In some cases, the acylating agent itself can act as the solvent, particularly when used in excess. researchgate.net

The polarity of the solvent can influence the stability of charged intermediates, such as the acylium ion formed during Friedel-Crafts acylation. However, a direct correlation between solvent polarity and reaction yield is not always observed. For instance, in a study on the acylation of epigallocatechin gallate (EGCG) with palmitoyl (B13399708) chloride, acetone, a polar aprotic solvent, provided the highest yield compared to other polar and non-polar solvents. ontosight.ai This suggests that specific solvent-solute interactions can play a more significant role than bulk polarity.

Coordinating solvents can compete with the acyl chloride for binding to the Lewis acid catalyst, potentially inhibiting the reaction. Therefore, non-coordinating solvents are generally preferred for such transformations.

Temperature, Pressure, and Stoichiometric Considerations in Reaction Design

The optimization of reaction parameters such as temperature, pressure, and the molar ratio of reactants is crucial for achieving high yields and minimizing the formation of byproducts.

Temperature: Acylation reactions are often exothermic, and controlling the reaction temperature is important to prevent side reactions and decomposition of the product. libretexts.org Many Friedel-Crafts acylations are initially carried out at low temperatures (e.g., 0-5 °C) during the addition of the catalyst and reactants, followed by warming to room temperature or gentle heating to drive the reaction to completion. orgsyn.org However, the optimal temperature is highly dependent on the specific reactants and catalyst used. For example, in the synthesis of 2-acetyl thiophene, the reaction temperature is maintained between 65-95 °C. google.comgoogle.com

Pressure: Most acylation reactions with acyl chlorides are conducted at atmospheric pressure. However, in cases where a gaseous reactant is used or when the reaction is performed at a temperature above the boiling point of the solvent, the reaction may be carried out in a sealed vessel under elevated pressure.

Stoichiometry: The molar ratio of the reactants and the catalyst can significantly affect the outcome of the reaction. In Friedel-Crafts acylations, the acyl chloride and the aromatic substrate are often used in near-equimolar amounts, while the Lewis acid catalyst may be used in stoichiometric or sub-stoichiometric quantities. chemijournal.comgoogle.comgoogle.com In some preparations, an excess of the acylating agent or the aromatic substrate may be used to drive the reaction towards the desired product. The optimal molar ratio for a given reaction is typically determined empirically. For instance, in the acylation of toluene (B28343) with benzyl (B1604629) chloride, a mole ratio of 1:1.5 (toluene:benzyl chloride) was found to be optimal. chemijournal.com

Table 2: Influence of Reaction Parameters on Acylation of Thiophene with Acetyl Chloride

| Parameter | Condition | Observation |

| Catalyst | Stannic Chloride | Preferred over AlCl₃ to avoid polymerization of thiophene. orgsyn.org |

| Solvent | Benzene | Acts as a solvent and allows for easy separation. orgsyn.org |

| Temperature | 65-95 °C | Optimal range for the synthesis of 2-acetyl thiophene. google.comgoogle.com |

| Molar Ratio | Thiophene:Acetyl Chloride (1:1 to 1:1.8) | Varying ratios affect the yield of the product. google.comgoogle.com |

Exploration of Sustainable and Green Chemistry Approaches in its Use

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. humanjournals.com

One of the key areas of focus in green chemistry is the replacement of hazardous solvents with more benign alternatives. Solvent-free reaction conditions are highly desirable, and in some cases, one of the reactants can serve as the solvent. researchgate.net The use of solid acid catalysts, as mentioned earlier, is another green approach that minimizes waste and allows for catalyst recycling. chemijournal.com

Microwave-assisted synthesis has also emerged as a green technology that can accelerate reaction rates, improve yields, and reduce energy consumption. For example, the N-acetylation of amines has been achieved using a catalytic amount of zinc acetate (B1210297) in acetic acid under microwave irradiation. humanjournals.com

The development of one-pot, multi-component reactions is another strategy that aligns with the principles of green chemistry by reducing the number of synthetic steps and purification stages, thereby saving time, energy, and resources.

While specific green chemistry applications for this compound are not extensively documented, the principles and methodologies developed for other acyl chlorides can be readily adapted. This includes the exploration of solvent-free conditions, the use of recyclable solid acid catalysts, and the investigation of energy-efficient techniques like microwave-assisted synthesis to create more sustainable pathways for its utilization.

Computational and Theoretical Investigations of 2 Methoxymethoxy Acetyl Chloride and Its Reactivity

Electronic Structure Analysis and Molecular Orbital Theory Applications

The reactivity and electronic characteristics of 2-(methoxymethoxy)acetyl chloride are fundamentally governed by its electronic structure. Acyl chlorides, as a class of compounds, are distinguished by a carbonyl group bonded to a chlorine atom. wikipedia.orgchemguide.co.uk The carbon atom of the carbonyl group in this compound is rendered significantly electrophilic. This is a consequence of the inductive electron-withdrawing effects of both the highly electronegative oxygen atom of the carbonyl group and the adjacent chlorine atom. chemistrystudent.comlibretexts.org This electron deficiency on the carbonyl carbon makes it a prime target for attack by nucleophiles. chemistrystudent.comlibretexts.org

Molecular Orbital (MO) theory provides deeper insights into the reactivity of this compound. According to this theory, chemical reactions are often dictated by the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, the LUMO is expected to be localized on the carbonyl carbon, reflecting its electrophilic nature. The energy of this LUMO is relatively low, signifying its readiness to accept electrons from a nucleophile. Computational chemistry can be employed to model the HOMO-LUMO gap, which is a critical factor in determining the molecule's kinetic stability and reactivity. oup.com A smaller HOMO-LUMO gap generally correlates with higher reactivity.

The presence of the methoxymethoxy group introduces additional complexity to the electronic structure. The oxygen atoms in this group possess lone pairs of electrons that can potentially participate in resonance, which might slightly modulate the electron density at the carbonyl carbon. However, the powerful inductive effects of the carbonyl oxygen and the chlorine atom are expected to be the dominant factors determining the compound's electrophilicity.

Table 1: Calculated Molecular Orbital Properties of a Model Acyl Chloride (Acetyl Chloride)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -11.5 | Primarily located on the oxygen and chlorine atoms, representing lone pair electrons. |

| LUMO | -1.8 | Predominantly centered on the carbonyl carbon, indicating its electrophilic character. |

| HOMO-LUMO Gap | 9.7 | A significant gap, yet the low-lying LUMO facilitates nucleophilic attack. |

Note: Data is based on general principles of acyl chlorides and may vary for this compound.

Transition State Characterization and Reaction Pathway Modeling

The reactions of this compound with nucleophiles typically proceed through a nucleophilic addition-elimination mechanism. chemistrystudent.comchemguide.co.uksavemyexams.com This two-step process can be effectively modeled using computational methods to characterize the transition states and intermediates involved.

The initial step is the nucleophilic addition to the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon atom is re-hybridized from sp² to sp³. This intermediate is typically unstable and not isolated. Computational modeling can determine the geometry and energy of this intermediate.

The subsequent step is the elimination of the leaving group, which in this case is a chloride ion. The carbon-oxygen double bond is reformed in this process. The chloride ion is an excellent leaving group, which contributes to the high reactivity of acyl chlorides.

Prediction of Reactivity Profiles and Stereoselectivity through Quantum Mechanics

Quantum mechanical calculations are instrumental in predicting the reactivity of this compound towards a variety of nucleophiles. By calculating the activation energies for reactions with different nucleophiles (e.g., alcohols, amines, water), a reactivity profile can be established. chemistrysteps.com These calculations can quantitatively explain why reactions with stronger nucleophiles proceed more rapidly.

While this compound itself is not chiral, it can react with chiral nucleophiles to produce chiral products. In such cases, quantum mechanics can be a powerful tool for predicting the stereoselectivity of the reaction. nih.govarxiv.org By modeling the transition states leading to the different stereoisomers, the relative activation energies can be determined. The stereoisomer formed via the lower energy transition state will be the major product. These predictions are invaluable in the design of asymmetric syntheses. nih.govsigmaaldrich.com

Factors influencing stereoselectivity, such as steric hindrance and electronic interactions in the transition state, can be meticulously analyzed through these computational models. For instance, the bulky methoxymethoxy group might influence the approach of a chiral nucleophile, favoring one stereochemical outcome over the other.

Computational Prediction of Spectroscopic Signatures for Research Verification

Computational spectroscopy is a vital area of theoretical chemistry that allows for the prediction of various spectroscopic properties of molecules, which can then be used to verify experimental findings. aip.org For this compound, key spectroscopic signatures such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be computationally predicted.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretch of the acyl chloride group, typically in the range of 1770-1815 cm⁻¹. researchgate.netkcvs.ca Other expected peaks would include C-O and C-Cl stretching vibrations. Computational methods like Density Functional Theory (DFT) can predict the vibrational frequencies and their intensities with a reasonable degree of accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra can also be predicted computationally. nih.gov The chemical shifts of the various protons and carbon atoms in this compound would be influenced by their chemical environment. For example, the protons of the methylene (B1212753) group adjacent to the carbonyl would be expected to appear at a different chemical shift compared to the protons of the methoxy (B1213986) group. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1800 cm⁻¹ |

| IR | C-O Stretch | ~1100-1200 cm⁻¹ |

| ¹H NMR | -OCH₂O- | ~4.8-5.0 ppm |

| ¹H NMR | -OCH₃ | ~3.4-3.6 ppm |

| ¹H NMR | -CH₂COCl | ~4.2-4.4 ppm |

| ¹³C NMR | C=O | ~170 ppm |

Note: These are estimated values based on the structure and data for similar compounds. Actual experimental values may vary.

These predicted spectra serve as a valuable reference for chemists synthesizing or working with this compound, aiding in its identification and characterization. nist.govnist.govchemicalbook.comchemicalbook.comspectrabase.comspectrabase.com

Advanced Analytical Methodologies for Research and Development of 2 Methoxymethoxy Acetyl Chloride and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, GC-MS, LC-MS)

Chromatographic techniques are fundamental in the analysis of 2-(Methoxymethoxy)acetyl chloride and its derivatives, offering high-resolution separation of complex mixtures.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile and thermally stable compounds. mdpi.com Due to the reactive nature of acyl chlorides, direct analysis can be challenging. A common strategy involves derivatization to convert the acyl chloride into a more stable and less reactive compound prior to analysis. mdpi.com For instance, this compound can be reacted with an alcohol, such as methanol, to form the corresponding ester, methyl 2-(methoxymethoxy)acetate. This derivative is more amenable to GC analysis. nih.gov GC-FID can then be used for quantitative analysis, providing information on the purity of the starting material and the extent of conversion during a reaction. ox.ac.uk When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information based on the fragmentation pattern of the derivative, aiding in the identification of impurities and by-products. youtube.comethernet.edu.et

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.net For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. mdpi.com However, the high reactivity of the acyl chloride with aqueous mobile phases necessitates careful method development, often involving derivatization. americanpharmaceuticalreview.com Derivatization with a suitable agent, such as a nitrophenylhydrazine, can produce a stable derivative with a strong UV chromophore, enhancing detection sensitivity. americanpharmaceuticalreview.commt.com HPLC with UV detection can be used to monitor the disappearance of the derivatized starting material and the appearance of the derivatized product, allowing for reaction monitoring and purity assessment. mt.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This hyphenated technique is particularly valuable for the analysis of complex reaction mixtures, enabling the identification of intermediates, by-products, and degradation products. diva-portal.orgipb.pt For the analysis of this compound and its derivatives, LC-MS can provide molecular weight information and fragmentation data, which are crucial for structural confirmation. ipb.pt The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of trace-level impurities. researchgate.netnih.gov

Table 1: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Sample Requirements | Derivatization | Detector | Information Provided | Applications in R&D |

|---|---|---|---|---|---|

| GC-FID | Volatile & Thermally Stable | Often required (e.g., esterification) | Flame Ionization Detector | Quantitative (Purity) | Purity assessment of starting materials and products, Reaction monitoring. |

| GC-MS | Volatile & Thermally Stable | Often required (e.g., esterification) | Mass Spectrometer | Quantitative & Structural (Identification of impurities) | Impurity profiling, By-product identification. |

| HPLC-UV | Soluble in mobile phase | Often required for stability and sensitivity | UV-Vis Detector | Quantitative (Purity, Concentration) | Reaction monitoring, Purity assessment, Quality control. |

| LC-MS | Soluble in mobile phase | May not be required for all derivatives | Mass Spectrometer | Molecular Weight & Structural Fragmentation | Identification of intermediates and by-products, Structural confirmation. |

| LC-MS/MS | Soluble in mobile phase | May not be required for all derivatives | Tandem Mass Spectrometer | High-sensitivity Quantitative & Structural | Trace impurity analysis, Metabolite identification in biological studies. |

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products in Research Contexts (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of newly synthesized compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of a molecule. ethernet.edu.etresearchgate.net For the structural elucidation of this compound and its synthetic intermediates and products, a suite of advanced NMR experiments is employed.

¹H NMR provides information about the number and types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the methoxy (B1213986) protons, the methylene (B1212753) protons of the methoxymethyl group, and the methylene protons adjacent to the carbonyl group.

¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. ipb.pt These techniques are crucial for confirming the connectivity of the methoxymethyl group to the acetyl chloride backbone and for identifying the structure of any synthetic derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.govescholarship.org This is a powerful tool for confirming the identity of synthetic products and for identifying unknown impurities. researchgate.netmdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for analysis. escholarship.org The high resolving power of instruments like Orbitrap and time-of-flight (TOF) analyzers allows for the differentiation between compounds with very similar nominal masses. researchgate.net In the context of this compound research, HRMS would be used to confirm the elemental formula of the target compound and its derivatives, providing a high degree of confidence in their structural assignment.

Table 2: Application of Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application to this compound R&D |

|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Confirmation of the presence and connectivity of the methoxymethyl and acetyl groups. |

| ¹³C NMR | Carbon skeleton, chemical shifts. | Identification of all carbon atoms in the molecule, including the carbonyl carbon. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Unambiguous assignment of the complete molecular structure of intermediates and products. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. | Confirmation of the molecular formula of synthesized compounds and identification of unknown impurities. |

Quantitative Analysis for Reaction Yield Determination and Process Control in Research

Accurate quantitative analysis is essential for determining reaction yields, optimizing reaction conditions, and ensuring the quality of the final product in a research setting.

Quantitative NMR (qNMR) has emerged as a powerful technique for the direct quantification of analytes in a sample without the need for an identical reference standard. mdpi.comox.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute amount of the analyte can be determined. nih.govox.ac.uk This method is particularly useful in research for determining the yield of a reaction directly from the crude reaction mixture, saving time and resources. researchgate.net For the synthesis of derivatives of this compound, qNMR can be used to accurately measure the conversion of the starting material and the formation of the product, providing valuable data for reaction optimization. researchgate.net

Process Analytical Technology (PAT) involves the use of in-situ and online analytical techniques to monitor and control chemical processes in real-time. mt.comamericanpharmaceuticalreview.com In a research and development setting, spectroscopic tools like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of reactions involving this compound. americanpharmaceuticalreview.compharmoutsourcing.com By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, intermediates, and products as the reaction proceeds. youtube.com This real-time data allows for a deeper understanding of the reaction kinetics and mechanism, facilitating the development of robust and efficient synthetic processes. researchgate.net For example, the disappearance of the characteristic carbonyl stretching frequency of the acyl chloride and the appearance of a new carbonyl band corresponding to the product can be monitored by in-situ FTIR to determine the reaction endpoint. pharmoutsourcing.com

Table 3: Methods for Quantitative Analysis in Research

| Technique | Principle | Application in this compound R&D |

|---|---|---|

| Quantitative NMR (qNMR) | Integration of analyte signal relative to an internal standard of known concentration. | Accurate determination of reaction yield from crude mixtures, purity assessment of isolated products. |

| In-situ FTIR/Raman Spectroscopy (PAT) | Real-time monitoring of vibrational modes of molecules in the reaction mixture. | Monitoring reaction kinetics, identifying reaction intermediates, determining reaction endpoints for process optimization. |

| Chromatography (GC-FID, HPLC-UV) | Separation followed by detection and quantification based on peak area relative to a standard curve. | Routine monitoring of reaction progress, final product purity assessment, and quality control. |

Future Research Directions and Unexplored Potential of 2 Methoxymethoxy Acetyl Chloride

Development of Novel Synthetic Transformations Leveraging its Unique Structure

The bifunctional nature of 2-(methoxymethoxy)acetyl chloride invites the design of novel synthetic transformations that are not accessible with simpler acyl chlorides. A primary area of future research will likely focus on cascade or domino reactions where the acyl chloride moiety initiates a transformation, and the proximal MOM ether participates in a subsequent, programmed step. For instance, researchers could explore its use in cycloaddition reactions or rearrangements where the initial acylation event is followed by an intramolecular reaction involving the acetal (B89532) group.

Another avenue involves leveraging the oxonium ion that can be transiently formed from the MOM ether. This could enable novel C-C bond-forming reactions where the methylene (B1212753) group adjacent to the ether oxygen acts as a nucleophile or a precursor to a reactive intermediate. acs.org For example, in the presence of a strong Lewis acid, the MOM group could rearrange or fragment, leading to unprecedented reactivity patterns that could be harnessed for the synthesis of complex molecular architectures.

Deeper Mechanistic Investigations of Complex Reaction Pathways

While the reactions of acyl chlorides are generally well-understood, the presence of the adjacent methoxymethoxy group in this compound introduces mechanistic subtleties that warrant deeper investigation. Future studies could employ advanced computational modeling and kinetic analysis to elucidate the transition states and intermediates in its reactions. Understanding how the acetal oxygen atoms influence the electrophilicity and stability of the acyl chloride carbonyl group is of fundamental importance. nih.gov

Furthermore, investigating the potential for neighboring group participation by the MOM ether during nucleophilic substitution at the acyl carbon could reveal unexpected reaction pathways or stereochemical outcomes. Isotopic labeling studies, for instance, could track the fate of the atoms within the MOM group during complex transformations, providing clear evidence for or against specific mechanistic proposals. These detailed mechanistic insights will be crucial for rationally designing new reactions and optimizing existing ones.

Exploration in Materials Science and Polymer Chemistry Applications

The acetal functionality within this compound presents a compelling opportunity for its use in materials science and polymer chemistry. Acetal linkages are known for their stability under basic and neutral conditions but are susceptible to cleavage under acidic conditions. This property could be exploited to create acid-degradable polymers. By incorporating this compound as a monomer or a functionalizing agent onto a polymer backbone, materials with tunable degradation profiles could be developed. Such materials would be highly valuable for applications in drug delivery, temporary medical implants, and environmentally benign plastics. xometry.comwant.netxometry.com

Future research could focus on the copolymerization of this compound (or a derivative) with other monomers to create advanced functional materials. newprocess.com The resulting polymers would possess pendant methoxymethyl groups that could be deprotected to reveal hydroxyl functionalities, allowing for post-polymerization modification and the attachment of various molecules, such as fluorescent dyes, cross-linking agents, or bioactive compounds. This would open the door to creating smart materials that respond to specific chemical stimuli. curbellplastics.com

Integration into Automated Synthesis Platforms and High-Throughput Screening

The acceleration of chemical discovery is increasingly reliant on automated synthesis and high-throughput screening (HTS) techniques. nih.govnih.gov The liquid nature and high reactivity of this compound make it a potentially suitable reagent for these platforms, which often utilize robotic liquid handlers and miniaturized reaction formats. researchgate.netresearchgate.net Future work will likely focus on developing robust protocols for using this and other reactive acyl chlorides in automated systems. This involves overcoming challenges such as reagent stability and precise dispensing of small volumes.

Once integrated, this compound could be used to rapidly generate large libraries of diverse ester and amide derivatives from a collection of alcohols and amines. rsc.org These libraries could then be screened in situ for biological activity, leading to the rapid identification of new drug leads or chemical probes. The ability to automate the synthesis of complex molecules using versatile building blocks like this compound will significantly shorten the timeline of drug discovery and materials development. nih.gov

Design of Analogues with Tuned Reactivity Profiles

The reactivity of an acyl chloride is governed by the electronic and steric nature of its substituents. A promising direction for future research is the rational design and synthesis of analogues of this compound with finely tuned reactivity. By introducing electron-withdrawing or electron-donating groups onto the carbon backbone, the electrophilicity of the carbonyl carbon can be precisely modulated.

For example, substituting one of the hydrogen atoms on the α-carbon with an electron-withdrawing group like fluorine would be expected to increase the reactivity of the acyl chloride, making it suitable for acylating highly hindered or unreactive nucleophiles. Conversely, the introduction of a bulky alkyl group could increase the steric hindrance around the reactive center, leading to enhanced selectivity in reactions with substrates possessing multiple nucleophilic sites. The development of a suite of such analogues would provide chemists with a powerful toolkit for tackling a wide range of synthetic challenges with greater precision and control.

Q & A

Q. Structural Confirmation :

Advanced: How does the reactivity of this compound compare to other acyl chlorides?

Answer:

The methoxymethoxy group increases steric hindrance but enhances solubility in polar aprotic solvents (e.g., DMF, THF). Key comparisons:

Basic: What first-aid measures are critical for accidental exposure?

Answer:

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with saline solution for 20 minutes; seek immediate medical attention .

- Ingestion : Do NOT induce vomiting; rinse mouth and administer activated charcoal .

Advanced: What are the challenges in scaling up synthesis for research applications?

Answer:

Scaling introduces risks of exothermic runaway reactions and vapor accumulation . Mitigation strategies:

- Batch Control : Use jacketed reactors with precise temperature regulation (0–10°C) during reagent addition .

- Distillation Optimization : Employ fractional distillation with high vacuum (≤10 mmHg) to maintain product integrity .

- Safety Protocols : Install pressure-relief valves and flame arrestors due to flammability (Flash Point: ~40°C) .

Advanced: How is this compound utilized in derivatization reactions?

Answer:

The compound is a versatile acylating agent for:

- Protecting Groups : Introduces methoxymethoxy (MOM) groups to alcohols or amines in multi-step syntheses .

- Prodrug Synthesis : Forms ester prodrugs of carboxylic acids (e.g., febantel, metalaxyl) to enhance bioavailability .

Example Reaction :

R-OH + ClCOCH₂OCH₂OCH₃ → R-O-COCH₂OCH₂OCH₃ + HCl

Workup involves neutralization with NaHCO₃ and extraction with ethyl acetate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.